tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate
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Overview
Description
The compound “tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Protection and Deprotection Steps: Using protecting groups like tert-butyl to protect reactive functional groups during intermediate steps.
Peptide Bond Formation: Employing coupling reagents such as EDCI or DCC to form peptide bonds between amino acids.
Oxidation and Reduction Reactions: Utilizing oxidizing agents like PCC or reducing agents like NaBH4 to modify specific functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process may include:
Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides and proteins.
Purification Techniques: Using HPLC or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions involving amino groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
CAS No. |
139555-60-5 |
---|---|
Molecular Formula |
C56H99N11O17S2 |
Molecular Weight |
1262.6 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate |
InChI |
InChI=1S/C56H99N11O17S2/c1-26(2)21-34(63-45(74)35(22-36(59)69)64-44(73)32(57)23-81-52(9,10)11)42(71)56(50(79)83-54(15,16)17,41(70)29(6)62-51(80)84-55(18,19)20)67(48(77)33(58)24-82-53(12,13)14)49(78)39(40(86)28(5)25-85)66-47(76)38(27(3)4)65-43(72)30(7)61-46(75)37(60)31(8)68/h26,28-35,37-40,68,85-86H,3,21-25,57-58,60H2,1-2,4-20H3,(H2,59,69)(H,61,75)(H,62,80)(H,63,74)(H,64,73)(H,65,72)(H,66,76)/t28?,29-,30-,31+,32-,33-,34-,35-,37-,38-,39-,40?,56-/m0/s1 |
InChI Key |
HYTOPKJUBZLFCJ-IFRSZQCCSA-N |
SMILES |
CC(C)CC(C(=O)C(C(=O)C(C)NC(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)C(COC(C)(C)C)N)C(=O)C(C(C(C)CS)S)NC(=O)C(C(=C)C)NC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)N)NC(=O)C(COC(C)(C)C)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(=C)C)C(=O)N[C@@H](C(C(C)CS)S)C(=O)N(C(=O)[C@H](COC(C)(C)C)N)[C@@](C(=O)[C@H](C)NC(=O)OC(C)(C)C)(C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](COC(C)(C)C)N)C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)C(C(=O)C(C)NC(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)C(COC(C)(C)C)N)C(=O)C(C(C(C)CS)S)NC(=O)C(C(=C)C)NC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)N)NC(=O)C(COC(C)(C)C)N |
Synonyms |
Boc-cyclo(Cys-Ser(tBu)-Asn-Leu-Ser(tBu)-Thr(tBu)-Cys)-Val-Leu-Gly-OH salmon calcitonin (1-10), t-butylated t-butyloxycarbonyl-cyclo(cysteinyl-t-butylseryl-asparaginyl-leucyl-t-butylseryl-t-butylthreonyl-cysteinyl)-valyl-leucyl-glycine |
Origin of Product |
United States |
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